![molecular formula C9H16BrN3 B2372625 [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine CAS No. 1179195-83-5](/img/structure/B2372625.png)

[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

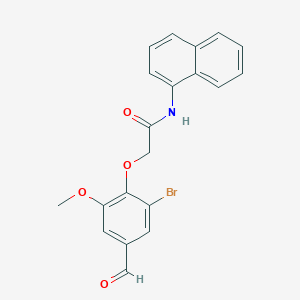

“[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine” is a chemical compound with the molecular formula C9H16BrN3 . It is used in various chemical reactions and has been mentioned in several scientific papers .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H16BrN3/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6H2,1-2H3 . This indicates the presence of bromine (Br), nitrogen (N), and carbon © atoms in the molecule.Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it reacts with [PdCl2(CH3CN)2] in CH3CN at 70 °C to form chalcogenolato-bridged dinuclear palladium (II) complexes .Physical and Chemical Properties Analysis

The compound has a molecular weight of 246.15 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique

Synthesis and Characterization

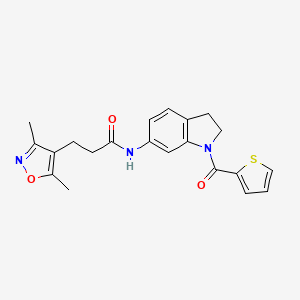

- Research on similar compounds such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide focuses on synthesis and spectroscopic characterization. These compounds are identified using techniques like FT-IR, NMR spectroscopy, and single crystal X-ray diffraction studies (Anuradha et al., 2014).

Catalysis and Nanoparticle Formation

- Compounds containing the [2-(4-Bromopyrazol-1-yl)ethyl] moiety have been used to synthesize dinuclear palladium(II) chalcogenolates, which are then used to tailor palladium-sulfur/selenium nanoparticles. These nanoparticles are analyzed using techniques like TEM, SEM-EDX, and powder X-ray diffraction (Sharma et al., 2015).

Pharmaceutical Applications

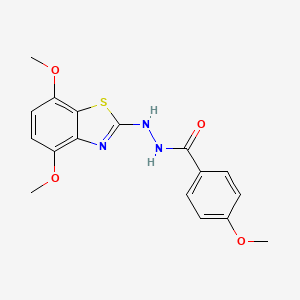

- In pharmaceutical research, such compounds are explored for their potential in synthesizing new drugs. For instance, the synthesis of novel compounds like ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate utilizes diethylamine, which is structurally similar to [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine, indicating potential pharmaceutical applications (Soršak et al., 1998).

Molecular Structure Analysis

- The crystal and molecular structure analysis of compounds like N-[2-(Chloromercuri)ethyl]diethylamine helps in understanding the spatial arrangement and bonding in such molecules. This information is crucial for designing molecules with desired properties (Toman & Hess, 1973).

Organocatalysis

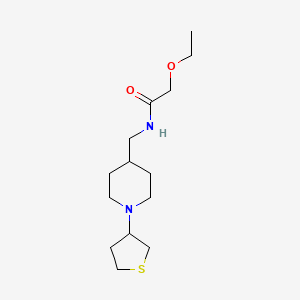

- Diethylamine, a component of this compound, has been used as an organocatalyst in eco-safe and diastereoselective synthesis of medicinally relevant compounds, indicating potential applications in green chemistry and organic synthesis (Kulkarni et al., 2013).

Enzyme Modeling

- Research on less symmetrical dicopper(II) complexes, including those with diethylamine groups, focuses on modeling the active site of type 3 copper proteins. This research can provide insights into enzyme function and design (Merkel et al., 2005).

Mécanisme D'action

Target of Action

Pyrazoline derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a broad range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes in which these proteins are involved.

Biochemical Pathways

Pyrazoline derivatives have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect a variety of biochemical pathways, including those involved in inflammation, neurotransmission, oxidative stress, and cell proliferation .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . The compound’s lipophilicity (Log Po/w) values range from 0.5 to 1.82, suggesting that it may have good bioavailability .

Result of Action

Similar compounds have been reported to affect various cellular processes, including inflammation, neurotransmission, oxidative stress, and cell proliferation . These effects may be due to the compound’s interactions with its targets and its influence on various biochemical pathways .

Propriétés

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N,N-diethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN3/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTCAALJJAUNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=C(C=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)

![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2372552.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![Ethyl 4-({[(2-fluorophenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B2372556.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)

![2-(4-chlorophenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2372561.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2372562.png)

![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)